sarafotoxin S6a1 sarafotoxin S6a1 A 21 amino-acids peptide with 2 disulfide bridges , synthetic, initially isolated from the venom of the Israeli mole viper Atractaspis engaddensis.
Endothelin receptor agonist (EC50 values are 7.5 and > 150 nM for contraction of pig coronary artery and guinea pig aorta respectively). Nociceptive in vivo.

Brand Name: Vulcanchem
CAS No.: 126738-34-9
VCID: VC0161332
InChI: InChI=1S/C105H156N28O34S5/c1-9-51(6)83(103(164)126-71(105(166)167)35-54-41-112-58-22-14-13-21-56(54)58)132-102(163)82(50(4)5)131-97(158)70(40-81(144)145)124-88(149)61(25-27-76(109)136)117-93(154)66(36-55-42-111-48-113-55)121-101(162)75-45-170-169-44-57(108)85(146)127-72(43-134)98(159)130-73-46-171-172-47-74(100(161)119-64(33-49(2)3)91(152)122-67(37-77(110)137)94(155)120-65(92(153)129-75)34-53-19-11-10-12-20-53)128-89(150)62(26-28-78(138)139)116-86(147)59(23-15-17-30-106)114-96(157)69(39-80(142)143)125-104(165)84(52(7)135)133-90(151)63(29-32-168-8)118-95(156)68(38-79(140)141)123-87(148)60(115-99(73)160)24-16-18-31-107/h10-14,19-22,41-42,48-52,57,59-75,82-84,112,134-135H,9,15-18,23-40,43-47,106-108H2,1-8H3,(H2,109,136)(H2,110,137)(H,111,113)(H,114,157)(H,115,160)(H,116,147)(H,117,154)(H,118,156)(H,119,161)(H,120,155)(H,121,162)(H,122,152)(H,123,148)(H,124,149)(H,125,165)(H,126,164)(H,127,146)(H,128,150)(H,129,153)(H,130,159)(H,131,158)(H,132,163)(H,133,151)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167)
SMILES: CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCCCN)CCC(=O)O)CO)N
Molecular Formula: C105H156N28O34S5
Molecular Weight: 2514.9 g/mol

sarafotoxin S6a1

CAS No.: 126738-34-9

Cat. No.: VC0161332

Molecular Formula: C105H156N28O34S5

Molecular Weight: 2514.9 g/mol

* For research use only. Not for human or veterinary use.

sarafotoxin S6a1 - 126738-34-9

CAS No. 126738-34-9
Molecular Formula C105H156N28O34S5
Molecular Weight 2514.9 g/mol
IUPAC Name 3-[[5-amino-2-[[2-[[31-amino-7,22-bis(4-aminobutyl)-42-(2-amino-2-oxoethyl)-39-benzyl-4-(2-carboxyethyl)-10,19-bis(carboxymethyl)-13-(1-hydroxyethyl)-28-(hydroxymethyl)-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C105H156N28O34S5/c1-9-51(6)83(103(164)126-71(105(166)167)35-54-41-112-58-22-14-13-21-56(54)58)132-102(163)82(50(4)5)131-97(158)70(40-81(144)145)124-88(149)61(25-27-76(109)136)117-93(154)66(36-55-42-111-48-113-55)121-101(162)75-45-170-169-44-57(108)85(146)127-72(43-134)98(159)130-73-46-171-172-47-74(100(161)119-64(33-49(2)3)91(152)122-67(37-77(110)137)94(155)120-65(92(153)129-75)34-53-19-11-10-12-20-53)128-89(150)62(26-28-78(138)139)116-86(147)59(23-15-17-30-106)114-96(157)69(39-80(142)143)125-104(165)84(52(7)135)133-90(151)63(29-32-168-8)118-95(156)68(38-79(140)141)123-87(148)60(115-99(73)160)24-16-18-31-107/h10-14,19-22,41-42,48-52,57,59-75,82-84,112,134-135H,9,15-18,23-40,43-47,106-108H2,1-8H3,(H2,109,136)(H2,110,137)(H,111,113)(H,114,157)(H,115,160)(H,116,147)(H,117,154)(H,118,156)(H,119,161)(H,120,155)(H,121,162)(H,122,152)(H,123,148)(H,124,149)(H,125,165)(H,126,164)(H,127,146)(H,128,150)(H,129,153)(H,130,159)(H,131,158)(H,132,163)(H,133,151)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167)
Standard InChI Key BOQKWORWRAYXSI-UHFFFAOYSA-N
SMILES CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCCCN)CCC(=O)O)CO)N
Canonical SMILES CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCCCN)CCC(=O)O)CO)N

Chemical Structure and Properties

Sarafotoxin S6a1 is a 21-residue peptide with a defined tertiary structure characterized by two interchain disulfide bonds and a hydrophobic C-terminal tail . Its structure has been thoroughly analyzed and documented in various chemical databases.

Chemical Identification

PropertyValue
CAS Number126738-34-9, 119965-38-7
Molecular FormulaC105H156N28O34S5
Molecular Weight2514.85 g/mol
IUPAC NameL-cysteinyl-L-seryl-L-cysteinyl-L-lysyl-L-alpha-aspartyl-L-methionyl-L-threonyl-L-alpha-aspartyl-L-lysyl-L-alpha-glutamyl-L-cysteinyl-L-leucyl-L-asparagyl-L-phenylalanyl-L-cysteinyl-L-histidyl-L-glutaminyl-L-alpha-aspartyl-L-valyl-L-isoleucyl-L-tryptophan (1->15),(3->11)-bis(disulfide)
Amino Acid SequenceCSCKDMTDKECLNFCHQDVIW
Disulfide BridgesCys1-Cys15, Cys3-Cys11

Table 1: Chemical identification data for sarafotoxin S6a1

Physical and Chemical Properties

The compound exists as a powder and exhibits specific physical and chemical characteristics that influence its stability and biological activity.

PropertyValue
Physical StatePowder
Storage Temperature-20°C
Water SolubilitySoluble to 1 mg/ml
Boiling Point2591.7±65.0 °C (Predicted)
Density1.298±0.06 g/cm³ (Predicted)
LogP1.82910
Hydrogen Bond Donor Count34
Hydrogen Bond Acceptor Count43
Rotatable Bond Count51

Table 2: Physical and chemical properties of sarafotoxin S6a1

Isolation and Discovery

Historical Context

The discovery of sarafotoxins represents a significant milestone in toxinology research. Clinical symptoms of envenomation by Atractaspis engaddensis were first described in the 1970s, with the cardiotoxic effects of its venom published in 1984 . The isolation and characterization of sarafotoxins occurred in 1988, shortly after the discovery of endothelins .

Etymology and Classification

The name "sarafotoxin" derives from the Hebrew name of the snake "שרף עין גדי" (Saraf Ein Gedi), meaning "serpent of Ein Gedi" . Sarafotoxin S6a1 belongs to a family of isotoxins that includes sarafotoxin S6b and S6c, all isolated from the venom of Atractaspis engaddensis .

Biological Activity and Mechanism of Action

Receptor Binding Profile

Sarafotoxin S6a1 functions primarily as an endothelin receptor agonist, interacting with both ETA and ETB receptor subtypes. Its selectivity profile is similar to that of Endothelin-3, a naturally occurring mammalian peptide .

ReceptorActivityNotes
ETA receptorAgonistLess selective than S6b
ETB receptorAgonistLess selective than S6c
EC50 (pig coronary artery)7.5 nMPotent vasoconstrictor effect
EC50 (guinea-pig aorta)150 nMRelatively weaker agonist effect

Table 3: Receptor binding and activity profile of sarafotoxin S6a1

Cardiovascular Effects

The cardiotoxic properties of sarafotoxin S6a1 are well-documented and include:

  • Strong vasoconstrictor activity, particularly in coronary arteries

  • Positive inotropic effects (increased heart muscle contractility)

  • Potential to induce coronary vasospasm

  • Ability to trigger cardiac arrhythmias in experimental models

When administered to experimental animals, sarafotoxin S6a1 produces sustained increases in arterial pressure, bradycardia (decreased heart rate), decreased cardiac output, and marked increases in total peripheral resistance .

Comparison with Endothelins and Other Sarafotoxins

Structural Homology

Sarafotoxin S6a1 shares remarkable structural similarities with mammalian endothelins, particularly in the C-terminal region, despite their evolutionary distance. This represents a fascinating example of convergent evolution between snake venom components and mammalian regulatory peptides .

PeptideAmino Acid SequenceDisulfide BridgesTarget Receptors
Sarafotoxin S6a1CSCKDMTDKECLNFCHQDVIWCys1-Cys15, Cys3-Cys11ETA and ETB
Sarafotoxin S6b(Similar to S6a1 with minor substitutions)Cys1-Cys15, Cys3-Cys11ETA and ETB (equal affinity)
Sarafotoxin S6c(Similar with substitutions)Cys1-Cys15, Cys3-Cys11Selective for ETB
Endothelin-1 (ET-1)(Similar with differences at N-terminal)Cys1-Cys15, Cys3-Cys11ETA and ETB

Table 4: Comparison of sarafotoxin S6a1 with other sarafotoxins and endothelin-1

Functional Differences

Despite structural similarities, sarafotoxin S6a1 and its related compounds show important functional differences:

  • Sarafotoxin S6b binds to both ETA and ETB receptors with similar affinity to endothelin-1 and is considered the most potent sarafotoxin

  • Sarafotoxin S6c is less toxic than S6b, with a 100 to 10,000-fold reduced affinity for the ETA receptor, making it a selective ETB receptor agonist

  • Sarafotoxin S6a1 has an intermediate profile between S6b and S6c

Research Applications

Cardiovascular Research

Sarafotoxin S6a1 serves as a valuable pharmacological tool in cardiovascular research:

  • Used to study endothelin receptor-mediated mechanisms in cardiovascular physiology and pathology

  • Helps elucidate the role of endothelin receptors in vasoconstriction and blood pressure regulation

  • Provides insights into the development of endothelin receptor antagonists for cardiovascular diseases

Receptor Characterization

The distinct selectivity profiles of different sarafotoxins have been instrumental in characterizing endothelin receptor subtypes:

  • Sarafotoxin S6c's high selectivity for ETB receptors helped distinguish between ETA and ETB receptor subtypes

  • Comparative studies with sarafotoxin S6a1 and other sarafotoxins have advanced our understanding of structure-activity relationships in endothelin receptor binding and activation

Toxicological Profile

Hazard Classification

According to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals), sarafotoxin S6a1 carries significant hazard classifications:

Hazard StatementClassification
H301Toxic if swallowed
H311Toxic in contact with skin
H330/H331Fatal/Toxic if inhaled

Table 5: GHS hazard classifications for sarafotoxin S6a1

Toxicity Mechanisms

The toxicity of sarafotoxin S6a1 primarily results from its potent effects on the cardiovascular system:

  • Extreme vasoconstriction leading to hypertension

  • Coronary vasospasm potentially resulting in myocardial ischemia

  • Cardiac arrhythmias that may progress to ventricular fibrillation

  • Cardiovascular collapse in severe cases

These effects occur through the activation of endothelin receptors, triggering signaling cascades that lead to calcium mobilization in vascular smooth muscle and cardiac cells.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator